Cas no 669713-65-9 (ANTHRANILIC ACID, N-BOC-N-PHENYL)

ANTHRANILIC ACID, N-BOC-N-PHENYL 化学的及び物理的性質
名前と識別子
-
- ANTHRANILIC ACID, N-BOC-N-PHENYL
- 2-(TERT-BUTOXYCARBONYL-PHENYL-AMINO)-BENZOIC ACID
- 2-(tert-butoxycarbonylphenylamino)benzoic acid
- AC1MBVEQ
- AG-A-33009
- CTK7G2206
- KB-224598
- n-boc-n-phenylanthranilic acid
-
- MDL: MFCD03426358
- インチ: InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21)
- InChIKey: PIHWFMXIQDTWGF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O
計算された属性
- せいみつぶんしりょう: 313.13147
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
じっけんとくせい
- 色と性状: White to Yellow Solid
- PSA: 66.84
ANTHRANILIC ACID, N-BOC-N-PHENYL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 011423-5g |
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid |
669713-65-9 | 97% | 5g |
£729.00 | 2022-03-01 | |
Fluorochem | 011423-250mg |
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid |
669713-65-9 | 97% | 250mg |
£87.00 | 2022-03-01 | |
Alichem | A019094736-5g |
2-((tert-Butoxycarbonyl)(phenyl)amino)benzoic acid |
669713-65-9 | 97% | 5g |
$648.00 | 2023-09-01 | |
Enamine | EN300-7420460-1.0g |
2-{[(tert-butoxy)carbonyl](phenyl)amino}benzoic acid |
669713-65-9 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
AstaTech | 56120-1/G |
N-BOC-N-PHENYLANTHRANILIC ACID |
669713-65-9 | 97% | 1/G |
$185 | 2022-06-01 | |
Enamine | EN300-7420460-2.5g |
2-{[(tert-butoxy)carbonyl](phenyl)amino}benzoic acid |
669713-65-9 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
eNovation Chemicals LLC | Y1237635-250mg |
ANTHRANILIC ACID, N-BOC-N-PHENYL |
669713-65-9 | 97% | 250mg |
$260 | 2024-06-06 | |
1PlusChem | 1P00FBCZ-1g |
ANTHRANILIC ACID, N-BOC-N-PHENYL |
669713-65-9 | 97% | 1g |
$232.00 | 2025-02-27 | |
abcr | AB168832-100mg |
Anthranilic acid, N-Boc-N-phenyl, 97%; . |
669713-65-9 | 97% | 100mg |
€172.40 | 2024-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242354-1g |
2-((tert-Butoxycarbonyl)(phenyl)amino)benzoicacid |
669713-65-9 | 97% | 1g |
¥2077.00 | 2024-05-04 |
ANTHRANILIC ACID, N-BOC-N-PHENYL 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
ANTHRANILIC ACID, N-BOC-N-PHENYLに関する追加情報
Introduction to ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) and Its Emerging Applications in Chemical Biology
The compound ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) represents a significant advancement in the realm of chemical biology, particularly in the synthesis and functionalization of heterocyclic compounds. This derivative of anthranilic acid, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position and coupled with a phenyl moiety, has garnered attention for its versatile applications in pharmaceutical research and drug development. The unique structural features of this molecule contribute to its reactivity, stability, and potential utility in modulating biological pathways.
ANTHRANILIC ACID, N-BOC-N-PHENYL is synthesized through a carefully orchestrated series of chemical reactions that ensure the preservation of the Boc protecting group while introducing the phenyl ring at the appropriate position. The Boc group serves as an essential protecting agent for the amine functionality, preventing unwanted side reactions during multi-step syntheses. This protection-deprotection strategy is a cornerstone in medicinal chemistry, allowing chemists to manipulate reactive sites with precision.
The phenyl group appended to the anthranilic acid backbone introduces additional electronic and steric properties that can influence the compound's interactions with biological targets. Anthranilic acid itself is a well-known intermediate in organic synthesis and has been explored for its pharmacological properties. Its derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. The introduction of the Boc-N-phenyl modification expands upon these properties, making ANTHRANILIC ACID, N-BOC-N-PHENYL a promising candidate for further investigation.
Recent research has highlighted the role of anthranilic acid derivatives in addressing neurological disorders. Studies have demonstrated that certain modifications of anthranilic acid can modulate neurotransmitter systems, offering potential therapeutic benefits in conditions such as depression and anxiety. The Boc-N-phenyl derivative, with its enhanced stability and controlled reactivity, may provide a more efficient scaffold for designing novel neuroactive compounds.
In addition to its neurological applications, ANTHRANILIC ACID, N-BOC-N-PHENYL has shown promise in anti-cancer research. The phenyl ring can serve as a recognition element for binding to specific cancer-related proteins or enzymes. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying lead compounds that can disrupt oncogenic pathways. The Boc protection ensures that the nitrogen site remains available for further functionalization, allowing for the creation of highly specific inhibitors.
The compound's utility extends to material science as well. Its aromatic structure and functional groups make it an attractive candidate for developing advanced polymers and coatings with tailored properties. For instance, incorporating ANTHRANILIC ACID, N-BOC-N-PHENYL into polymer matrices can enhance thermal stability and mechanical strength. These materials find applications in aerospace, automotive industries, and electronics where performance under extreme conditions is critical.
From a synthetic chemistry perspective, ANTHRANILIC ACID, N-BOC-N-PHENYL exemplifies the elegance of protecting group strategies in complex molecule synthesis. The Boc group not only shields the amine but also provides a convenient handle for further derivatization via deprotection under mild acidic conditions. This allows chemists to introduce additional functional groups or linkers without compromising the integrity of other parts of the molecule.
The integration of computational methods has further accelerated the discovery process for derivatives like ANTHRANILIC ACID, N-BOC-N-PHENYL. Molecular docking simulations enable researchers to predict binding affinities and interactions with biological targets with high accuracy. These predictions guide experimental design and help prioritize compounds for further validation in vitro and in vivo.
The pharmaceutical industry continues to invest heavily in developing novel therapeutics based on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. ANTHRANILIC ACID, N-BOC-N-PHENYL stands out as a versatile building block that can be modified to address various therapeutic needs. Its ability to serve as a scaffold for drug discovery underscores its importance in modern medicinal chemistry.
In conclusion,ANTHRANILIC ACID, N-BOC-N-PHENYL (CAS No. 669713-65-9) represents a significant advancement in chemical biology with broad applications across pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex biological challenges.
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